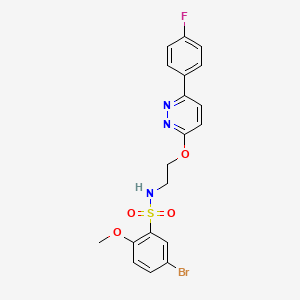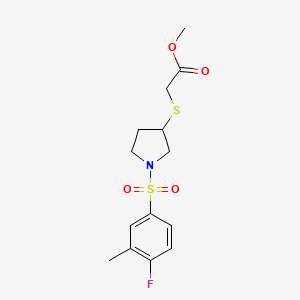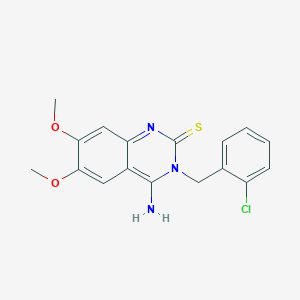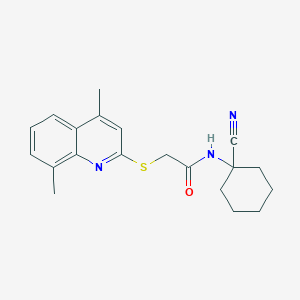![molecular formula C16H13NO4 B2834900 4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 903190-21-6](/img/structure/B2834900.png)
4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxyphenyl group attached to the isoxazole ring, which is further connected to a benzene ring with two hydroxyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields.
化学反应分析
Types of Reactions
4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Reduction: The isoxazole ring can be reduced to form isoxazolines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Quinones
Reduction: Isoxazolines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific enzymes and receptors.
作用机制
The mechanism of action of 4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is unique due to the presence of both the methoxyphenyl group and the isoxazole ring, which impart specific electronic and steric properties
属性
IUPAC Name |
4-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-15-5-3-2-4-11(15)13-9-17-21-16(13)12-7-6-10(18)8-14(12)19/h2-9,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGFETQTNBBJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(ON=C2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2834819.png)
![2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide](/img/structure/B2834821.png)

![3-FLUORO-4-METHOXY-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE](/img/structure/B2834824.png)




![N-(4-methylcyclohexyl)-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2834830.png)
![ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2834837.png)


![5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2834840.png)
